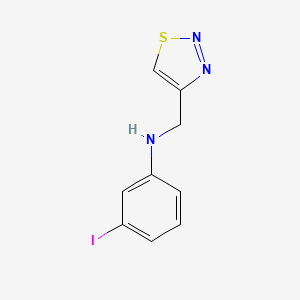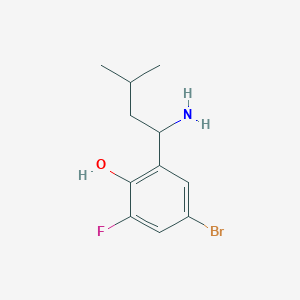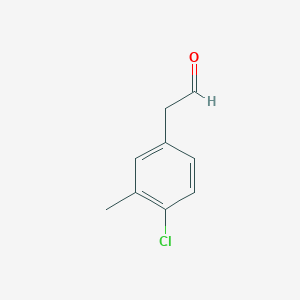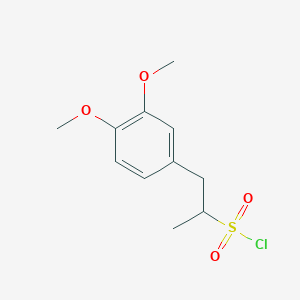![molecular formula C14H20N2O3 B13288005 {1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13288005.png)
{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentyl}methanol is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is characterized by the presence of an amino group, a nitrophenyl group, and a cyclopentylmethanol moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentyl}methanol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-nitrobenzaldehyde with cyclopentylamine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with formaldehyde to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Cold-chain transportation and storage are often required to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted derivatives at the nitrophenyl group.
Scientific Research Applications
{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentyl}methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways. The compound’s amino and nitrophenyl groups play crucial roles in its reactivity and biological activity. For instance, the amino group can form hydrogen bonds with biological targets, while the nitrophenyl group can participate in electron transfer reactions .
Comparison with Similar Compounds
Similar Compounds
{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclohexyl}methanol: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopropyl}methanol: Similar structure but with a cyclopropyl ring instead of a cyclopentyl ring.
Uniqueness
{1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentyl}methanol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. The cyclopentyl ring provides a unique steric environment that can influence the compound’s reactivity and interactions with biological targets .
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
[1-[2-amino-1-(4-nitrophenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C14H20N2O3/c15-9-13(14(10-17)7-1-2-8-14)11-3-5-12(6-4-11)16(18)19/h3-6,13,17H,1-2,7-10,15H2 |
InChI Key |
YFNTXKFSPIWWTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)C(CN)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13287933.png)
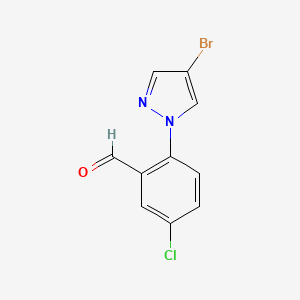

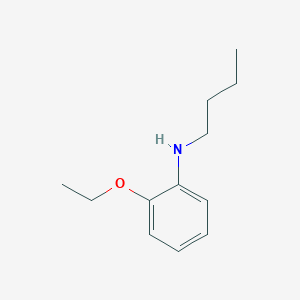
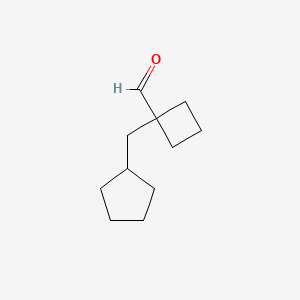
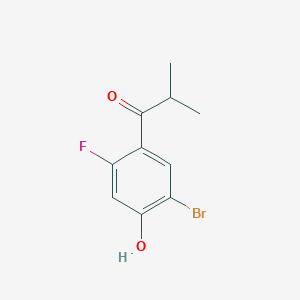
![N,N-Dimethyl-2-[(2-methylpentyl)amino]acetamide](/img/structure/B13287970.png)
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;hydrochloride](/img/structure/B13287976.png)
![N-{3-[(cyclopropylmethyl)amino]propyl}-N-ethylmethanesulfonamide](/img/structure/B13287986.png)
